molecular formula C15H22N2O2S B5780173 Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate

Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate

Cat. No.: B5780173
M. Wt: 294.4 g/mol
InChI Key: MVDGKJXUKZSMBW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a 3-methylsulfanylanilino group.

Preparation Methods

The synthesis of Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate typically involves multi-component reactions. One common method includes the reaction of anilines, methyl/ethyl acetoacetate, and aromatic aldehydes under reflux conditions in ethanol . This method is advantageous due to its simplicity, good yields, and mild reaction conditions. Industrial production methods often employ similar multi-component reactions, optimizing for cost-effectiveness and scalability .

Chemical Reactions Analysis

Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-methylsulfanylanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-3-19-15(18)17-9-7-12(8-10-17)16-13-5-4-6-14(11-13)20-2/h4-6,11-12,16H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDGKJXUKZSMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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